1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
Overview
Description
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde are currently unknown
Mode of Action
It is known that similar compounds can undergo [1,5]-hydride shift and subsequent cyclization , which may play a role in its interaction with its targets.
Biochemical Pathways
Related compounds have been shown to have neuroprotective action against neurotoxicity , suggesting that this compound may also interact with neurological pathways.
Result of Action
Related compounds have demonstrated neuroprotective effects , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of similar compounds has been shown to be affected by temperature . .
Preparation Methods
The synthesis of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzaldehyde with methyl acetoacetate in the presence of a base can yield the desired compound . Industrial production methods may involve optimized reaction conditions, such as temperature control and solvent selection, to maximize yield and purity .
Chemical Reactions Analysis
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Various substitution reactions can occur at the quinoline ring, introducing different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes and pigments.
Comparison with Similar Compounds
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can be compared with other similar compounds, such as:
2-Oxo-1,2,3,4-tetrahydroquinoline: Lacks the methyl and aldehyde groups, resulting in different reactivity and applications.
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline: Similar structure but without the aldehyde group, affecting its chemical behavior and biological activity.
Properties
IUPAC Name |
1-methyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-10-4-2-8(7-13)6-9(10)3-5-11(12)14/h2,4,6-7H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWISRZZNBDVBIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343210-73-0 | |
Record name | 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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